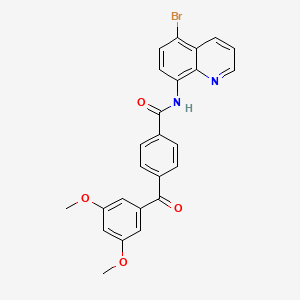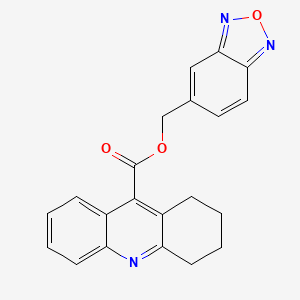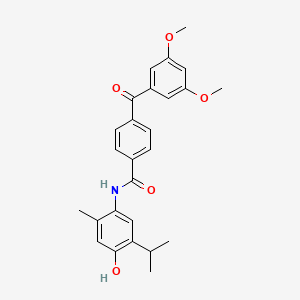
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide
描述
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, also known as BQ788, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the endothelin B (ETB) receptor, which is a G protein-coupled receptor that plays a crucial role in regulating blood pressure, vascular tone, and fluid homeostasis.
作用机制
The ETB receptor is a G protein-coupled receptor that is activated by the endothelins, a family of vasoactive peptides that are involved in regulating vascular tone, blood pressure, and fluid homeostasis. The ETB receptor is expressed in various tissues, including the endothelium, smooth muscle, and kidney. Activation of the ETB receptor by endothelins leads to the release of nitric oxide and prostacyclin, which promote vasodilation and inhibit platelet aggregation.
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide acts as a competitive antagonist of the ETB receptor, binding to the receptor and preventing the binding of endothelins. This inhibition of ETB receptor activation by this compound leads to a decrease in the release of nitric oxide and prostacyclin, which results in vasoconstriction and increased platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Vasoconstriction: this compound inhibits the vasodilatory effects of endothelins, leading to vasoconstriction and increased blood pressure.
2. Platelet aggregation: this compound promotes platelet aggregation by inhibiting the release of nitric oxide and prostacyclin, which are potent inhibitors of platelet aggregation.
3. Renal function: this compound has been shown to affect renal function by inhibiting the release of nitric oxide and prostacyclin, which are important regulators of renal blood flow and sodium excretion.
实验室实验的优点和局限性
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective antagonist of the ETB receptor, which makes it a valuable tool for investigating the functions of the ETB receptor in various biological systems.
2. Potency: this compound is a potent antagonist of the ETB receptor, with an IC50 value in the nanomolar range.
3. Availability: this compound is commercially available from several chemical suppliers, making it easily accessible for research purposes.
Limitations:
1. Specificity: this compound is specific to the ETB receptor and has no significant activity against other endothelin receptors, which limits its use in studying the functions of other endothelin receptors.
2. Side effects: this compound has been shown to have some side effects, including increased blood pressure and platelet aggregation, which may affect the interpretation of experimental results.
3. Cost: this compound is relatively expensive compared to other research chemicals, which may limit its use in some research settings.
未来方向
There are several future directions for research involving N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide, including:
1. Role of ETB receptor in cancer: Recent studies have suggested that the ETB receptor may play a role in cancer progression and metastasis. Further research is needed to investigate the potential of this compound as a therapeutic agent in cancer treatment.
2. ETB receptor in cardiovascular disease: The ETB receptor has been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Further research is needed to investigate the potential of this compound as a therapeutic agent in these conditions.
3. ETB receptor in kidney disease: The ETB receptor plays an important role in regulating renal function, and its dysfunction has been implicated in the pathogenesis of various kidney diseases. Further research is needed to investigate the potential of this compound as a therapeutic agent in kidney disease.
Conclusion:
This compound is a potent and selective antagonist of the ETB receptor that has been widely used in scientific research to investigate the functions of the ETB receptor in various biological systems. It has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in cancer, cardiovascular disease, and kidney disease.
科学研究应用
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has been extensively used in scientific research to study the physiological and pathological roles of the ETB receptor. It has been shown to be a potent and selective antagonist of the ETB receptor, with no significant activity against other endothelin receptors. This specificity makes this compound a valuable tool for investigating the functions of the ETB receptor in various biological systems.
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O4/c1-31-18-12-17(13-19(14-18)32-2)24(29)15-5-7-16(8-6-15)25(30)28-22-10-9-21(26)20-4-3-11-27-23(20)22/h3-14H,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLRCFXLWPGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[1-(3,4-diethoxybenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3557591.png)
![1-({[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3557597.png)
![N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B3557603.png)
![4-[(8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B3557608.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557621.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3557634.png)
![methyl 3-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methoxy-1-benzofuran-2-carboxylate](/img/structure/B3557637.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3557643.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3,5-dimethoxybenzoyl)benzamide](/img/structure/B3557661.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3557665.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557691.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)